molecular formula C11H14N2O2 B1665451 AC-PHE-NH2 CAS No. 7376-90-1

AC-PHE-NH2

Cat. No.: B1665451
CAS No.: 7376-90-1
M. Wt: 206.24 g/mol
InChI Key: LRSBEAVFLIKKIO-JTQLQIEISA-N
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Description

AC-PHE-NH2 is an organic compound with the molecular formula C11H14N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Mechanism of Action

Target of Action

Acetylphenylalanamide, also known as AC-PHE-NH2, is a non-competitive inhibitor of polyubiquitin chain elongation . Its primary target is the polyubiquitin chain, a key component in the ubiquitin-proteasome system, which plays a crucial role in regulating various cellular processes by controlling protein degradation .

Mode of Action

This compound interacts with its target by destabilizing the active trimer, a structure formed during the process of polyubiquitin chain elongation . This interaction inhibits the elongation of the polyubiquitin chain, thereby affecting the ubiquitin-proteasome system and the subsequent protein degradation process .

Biochemical Pathways

The inhibition of polyubiquitin chain elongation by this compound impacts the ubiquitin-proteasome system, a major pathway for protein degradation in cells . This system is involved in various cellular processes, including cell cycle regulation, DNA repair, and response to oxidative stress. By inhibiting polyubiquitin chain elongation, this compound can potentially influence these processes.

Pharmacokinetics

A study on the permeability coefficients of small aromatic peptides, including a compound similar to this compound, suggests that these peptides can permeate lipid bilayers . This property could impact the bioavailability of this compound, influencing its absorption, distribution, metabolism, and excretion (ADME) in the body .

Result of Action

The primary result of this compound’s action is the inhibition of polyubiquitin chain elongation . This inhibition can affect protein degradation processes in the cell, potentially impacting various cellular functions and responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AC-PHE-NH2 typically involves the following steps:

    Starting Material: The synthesis begins with L-phenylalanine, an amino acid.

    Acetylation: L-phenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.

    Amidation: The N-acetyl-L-phenylalanine is then subjected to amidation using ammonia or an amine source to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: AC-PHE-NH2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

AC-PHE-NH2 has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound in studying enzyme-substrate interactions and protein folding.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

    ®-2-Acetamido-3-phenylpropanamide: The enantiomer of AC-PHE-NH2, with similar chemical properties but different biological activities.

    N-Acetyl-L-phenylalanine: A precursor in the synthesis of this compound.

    2-Acetamido-3-phenylpropanoic acid: A related compound with a carboxylic acid group instead of an amide group.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activities and interactions. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(2S)-2-acetamido-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSBEAVFLIKKIO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224114
Record name Acetylphenylalanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7376-90-1
Record name Acetylphenylalanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylphenylalanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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